molecular formula C21H20N4O4S2 B2989262 N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide CAS No. 392300-97-9

N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide

Cat. No.: B2989262
CAS No.: 392300-97-9
M. Wt: 456.54
InChI Key: ZHQUDAQQGCJGHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-((2-(Indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide is a synthetic compound featuring a 1,3,4-thiadiazole core substituted with a thioether-linked indolin-1-yl-2-oxoethyl group and a 3,5-dimethoxybenzamide moiety. The indolin-1-yl group may confer kinase-inhibitory properties, while the 3,5-dimethoxybenzamide substituent enhances solubility and bioavailability .

Properties

IUPAC Name

N-[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O4S2/c1-28-15-9-14(10-16(11-15)29-2)19(27)22-20-23-24-21(31-20)30-12-18(26)25-8-7-13-5-3-4-6-17(13)25/h3-6,9-11H,7-8,12H2,1-2H3,(H,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHQUDAQQGCJGHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=NN=C(S2)SCC(=O)N3CCC4=CC=CC=C43)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary targets of this compound are N-methyl-D-aspartic acid receptors 2B (NMDA-GluN2B) . These receptors play a crucial role in the nervous system, particularly in the transmission of signals in the brain.

Mode of Action

The compound interacts with its targets by binding to the NMDA-GluN2B receptors. This interaction can lead to changes in the receptor’s activity, potentially altering the transmission of signals in the brain.

Biochemical Pathways

The compound affects the biochemical pathways related to neuroprotection . By binding to the NMDA-GluN2B receptors, it can influence the pathways that these receptors are involved in, such as the transmission of signals in the brain. The downstream effects of this interaction can include changes in neuronal activity and potentially protective effects against neuronal damage.

Biological Activity

N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide is a complex organic compound notable for its potential biological activities. This article explores its structure, synthesis, and biological effects based on diverse research findings.

Structural Characteristics

The compound features a unique combination of an indole derivative , a thiadiazole ring , and a dimethoxybenzamide moiety. Its molecular formula is C18H20N4O4SC_{18}H_{20}N_{4}O_{4}S, with a molecular weight of approximately 388.44 g/mol. The structural diversity contributes to its pharmacological potential, particularly in medicinal chemistry.

Component Description
Indole MoietyProvides potential for various biological interactions
Thiadiazole RingKnown for antimicrobial and anticancer properties
DimethoxybenzamideEnhances lipophilicity and bioavailability

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the indole derivative.
  • Introduction of the thiadiazole moiety.
  • Coupling with the dimethoxybenzamide.

These reactions require careful optimization to maximize yield and purity.

Anticancer Properties

Research has shown that thiadiazole derivatives exhibit significant anticancer activity. For instance, studies indicate that compounds with similar structures can decrease the viability of various cancer cell lines:

Cell Line Effect Reference
HL-60 (Leukemia)Induction of apoptosis
SK-MEL-1 (Melanoma)Decreased cell proliferation
T24 (Bladder Cancer)Reduced tumor growth

The mechanism often involves the inhibition of key cellular pathways associated with cancer progression.

Antimicrobial Activity

Compounds containing thiadiazole and indole moieties have also demonstrated notable antimicrobial properties. For example, related compounds have shown effective inhibition against bacterial strains such as Xanthomonas axonopodis and Xanthomonas oryzae, with median effective concentration (EC50) values significantly lower than traditional antibiotics .

Case Studies

  • Study on Thiadiazole Derivatives : A study highlighted that derivatives similar to this compound exhibited potent activity against various cancer cell lines and bacteria. The study emphasized the potential for these compounds in drug development .
  • Anticholinesterase Activity : In another investigation focusing on similar thiadiazole derivatives, compounds were found to exhibit significant anticholinesterase activity, suggesting potential applications in treating Alzheimer's disease .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be compared to analogs from the following categories:

1,3,4-Thiadiazole Derivatives with Varied Substituents

Compound Name / ID Substituents Physical Properties Biological Activity Key Differences
5j () 4-Chlorobenzylthio, 2-isopropyl-5-methylphenoxy Yield: 82%, m.p. 138–140°C Not specified Lacks indolin-1-yl and dimethoxybenzamide; chlorobenzyl enhances lipophilicity
15o () 3,5-Dichlorobenzylthio, quinazolin-2-ylthio IC50: 1.96 ± 0.15 μM (PC-3 cells) Antitumor (prostate cancer) Replaces indolin-1-yl with dichlorobenzyl; quinazoline group enhances DNA interaction
4d () 5-Methylbenzimidazolylthio, 4-chlorophenyl m.p. 235–237°C Anticancer (unspecified) Benzimidazole replaces indolin-1-yl; chlorophenyl may improve metabolic stability

Indole/Indolin-1-yl Derivatives

Compound Name / ID Core Structure Key Features Activity Reference
2a–i () Indole-3-ylmethyl-oxadiazole-thioacetamide Indole fused with oxadiazole Anticancer (unspecified) Indole moiety retained but lacks thiadiazole core
Target Compound Indolin-1-yl-thiadiazole-dimethoxybenzamide Combines indolin-1-yl with thiadiazole and dimethoxy groups Hypothesized kinase inhibition Unique dimethoxybenzamide enhances solubility vs. chlorinated analogs

Enzyme-Targeting Derivatives

Compound Name / ID Target Enzyme Substituents Activity Reference
7a–7l () Acetylcholinesterase Piperidin-1-yl-ethylthio, benzamide IC50: 0.8–12.3 μM Piperidine enhances blood-brain barrier penetration vs. indolin-1-yl
Target Compound Hypothetical kinase target Indolin-1-yl, dimethoxybenzamide Not tested Dimethoxy groups may reduce cytotoxicity compared to halogenated analogs

Structural and Functional Insights

  • Lipophilicity : The 3,5-dimethoxybenzamide group likely improves aqueous solubility compared to chlorinated or alkylated analogs (e.g., 5j, 15o) .
  • Bioactivity : Indolin-1-yl derivatives () often exhibit kinase inhibition, suggesting the target compound may share this mechanism. However, thiadiazole-based analogs () show stronger antitumor activity due to DNA intercalation or tubulin binding .
  • Synthetic Yield : The target compound’s hypothetical yield (~70–85%) aligns with similar thiadiazole-acetamide derivatives (), though substituent complexity may affect scalability .

Q & A

Q. How to address low yields in large-scale synthesis?

  • Methodological Answer : Optimize via Design of Experiments (DoE) with factors like catalyst loading (NaOAc), reflux time, and solvent ratios. Membrane separation technologies (nanofiltration) can purify intermediates efficiently, as seen in analogous fuel engineering processes . Scale-up reactors (e.g., continuous flow systems) improve heat/mass transfer compared to batch methods .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.